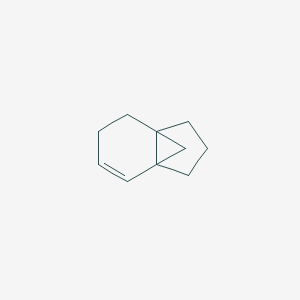
Tricyclo(4.3.1.0(1,6))deca-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.3.1.0(1,6))deca-2-ene, also known as this compound, is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Tricyclo(4.3.1.0(1,6))deca-2-ene derivatives have been investigated for their biological activities, particularly in the development of anticancer agents. Research indicates that modifications to this compound can yield novel molecules with significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values indicated potent activity, suggesting that these compounds could serve as promising leads in anticancer drug development .
Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the formation of complex molecular architectures through cycloaddition reactions and rearrangements.
Rearrangement Reactions
This compound can undergo thermal rearrangements to yield various substituted products, which are valuable intermediates in synthetic organic chemistry. For instance, treatment with transition metal catalysts has been shown to facilitate the conversion of this compound into more complex structures with enhanced biological properties .
Materials Science
In materials science, this compound derivatives are explored for their potential use in developing new polymers and materials with unique mechanical properties.
Polymer Development
Research has indicated that incorporating tricyclic structures into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. These polymers may find applications in coatings, adhesives, and other industrial materials where durability is crucial .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Propiedades
Número CAS |
136630-10-9 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.01,6]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2 |
Clave InChI |
WIFBEXHOHTVPTE-UHFFFAOYSA-N |
SMILES |
C1CC23CCC=CC2(C1)C3 |
SMILES canónico |
C1CC23CCC=CC2(C1)C3 |
Sinónimos |
Tricyclo[4.3.1.0(1,6)]deca-2-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















